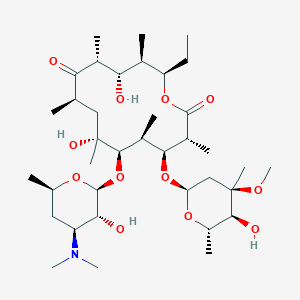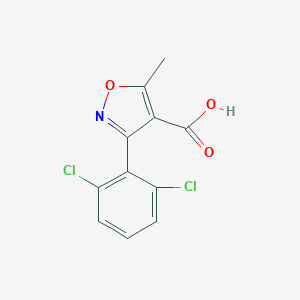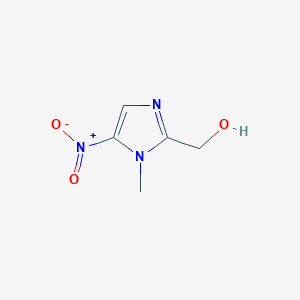
Erythromycin B
Overview
Description
Berythromycin is a macrolide antibiotic that is used to treat a variety of bacterial infections. It is derived from the bacterium Saccharopolyspora erythraea and belongs to the same family of antibiotics as erythromycin, azithromycin, and clarithromycin . Berythromycin works by inhibiting bacterial protein synthesis, making it effective against a wide range of gram-positive and some gram-negative bacteria .
Biochemical Analysis
Biochemical Properties
Erythromycin B interacts with various enzymes and proteins in biochemical reactions. It is susceptible to 6–9-enol ether formation, involving the loss of a proton from C-8 . This compound is much more stable to acid compared to erythromycin A . The enol ethers formed lack antibacterial activity and can give rise to unpleasant gut motilide side-effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to stimulate neutrophil motility and lymphocyte transformation due to its antioxidant activity . Moreover, it has been observed that this compound retains substantial antibacterial activity after acid treatment, resembling exposure to the stomach, whereas erythromycin A does not .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome, causing a blockage in peptide chain synthesis and ultimately inhibiting protein synthesis . It is also an inhibitor of the cytochrome P450 system, which means it can have a rapid effect on levels of other drugs metabolised by this system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that increased consumption of antibiotics, including this compound, may lead to greater resistance at the community, country, and regional levels . More detailed studies on the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies are needed.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For dogs and cats, the recommended dosage for antibiosis is 10–20 mg/kg orally every 8–12 hours . The commonest adverse effect is gastrointestinal upset, and care should be taken in cases of hepatic or renal impairment .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolised by demethylation in the liver by the hepatic enzyme CYP3A4 . More detailed studies on the metabolic pathways of this compound, including any enzymes or cofactors that it interacts with, are needed.
Preparation Methods
Synthetic Routes and Reaction Conditions: Berythromycin is typically produced through fermentation using the bacterium Saccharopolyspora erythraea . The fermentation process involves growing the bacteria in a nutrient-rich medium, which allows them to produce the antibiotic. After fermentation, the antibiotic is extracted and purified using various techniques such as liquid-liquid extraction, membrane filtration, and crystallization .
Industrial Production Methods: In industrial settings, the production of berythromycin involves large-scale fermentation followed by downstream processing to isolate and purify the antibiotic . The fermentation broth is first subjected to liquid-liquid extraction to separate the antibiotic from the biomass. This is followed by membrane filtration to remove impurities and concentrate the antibiotic. Finally, the antibiotic is crystallized to obtain it in a pure form .
Chemical Reactions Analysis
Types of Reactions: Berythromycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the antibiotic to improve its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the chemical reactions of berythromycin include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without degrading the antibiotic .
Major Products Formed: The major products formed from the chemical reactions of berythromycin include various derivatives that have enhanced antibacterial activity or improved pharmacokinetic properties . These derivatives are often more effective against resistant bacterial strains and have better stability in the body .
Scientific Research Applications
Berythromycin has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and modification of macrolide antibiotics . In biology, it is used to investigate the mechanisms of bacterial resistance and the effects of antibiotics on bacterial protein synthesis . In medicine, berythromycin is used to treat various bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases . In industry, it is used in the production of other antibiotics and as a feed additive to promote growth in livestock .
Mechanism of Action
Berythromycin exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes, thereby inhibiting protein synthesis . This binding prevents the translocation of aminoacyl transfer-RNA and blocks the elongation of the peptide chain, ultimately leading to the inhibition of bacterial growth . The molecular targets of berythromycin include the 23S ribosomal RNA molecule within the 50S subunit .
Comparison with Similar Compounds
Berythromycin is similar to other macrolide antibiotics such as erythromycin, azithromycin, and clarithromycin . it has unique properties that make it distinct from these compounds. For example, berythromycin has a broader spectrum of activity against resistant bacterial strains and better stability in acidic conditions compared to erythromycin . Similar compounds include:
- Erythromycin
- Azithromycin
- Clarithromycin
- Spiramycin
Berythromycin’s unique properties make it a valuable antibiotic for treating infections caused by resistant bacteria and for use in various scientific research applications .
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12S,13R,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO12/c1-14-26-20(4)29(40)21(5)28(39)18(2)16-36(9,44)33(50-35-30(41)25(38(11)12)15-19(3)46-35)22(6)31(23(7)34(43)48-26)49-27-17-37(10,45-13)32(42)24(8)47-27/h18-27,29-33,35,40-42,44H,14-17H2,1-13H3/t18-,19-,20+,21+,22+,23-,24+,25+,26-,27+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRYSCOQVVUBIJ-PPGFLMPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501023765 | |
| Record name | Berythromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527-75-3 | |
| Record name | Erythromycin B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Berythromycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Berythromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501023765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 527-75-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BERYTHROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN686JJ1YI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















